Home > Products > Screening Compounds P32531 > 3-(1H-Indazol-3-yl)pyridin-4-amine
3-(1H-Indazol-3-yl)pyridin-4-amine - 137837-05-9

3-(1H-Indazol-3-yl)pyridin-4-amine

Catalog Number: EVT-12025350
CAS Number: 137837-05-9
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-Indazol-3-yl)pyridin-4-amine, also known as 3-pyridin-4-yl-1H-indazole, is a compound that belongs to the class of organic compounds known as indazoles. Indazoles are characterized by a fused structure of a pyrazole and a benzene ring, making them significant in various biological applications. This compound is identified by its chemical formula C12H9N3C_{12}H_9N_3 and has garnered attention for its potential therapeutic uses, particularly in cancer treatment and as a kinase inhibitor .

Source and Classification

This compound is classified under the broader category of organoheterocyclic compounds. Specifically, it falls into the subclass of benzopyrazoles, which includes indazoles and their derivatives. The structural framework consists of aromatic heteropolycyclic compounds, indicating its complex molecular architecture .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(1H-Indazol-3-yl)pyridin-4-amine can be achieved through various methods, primarily involving the coupling of indazole derivatives with pyridine-based amines. A common approach includes:

  1. Starting Materials: The synthesis often begins with 1H-indazole and pyridine derivatives.
  2. Reagents: Coupling agents such as N-Hydroxybenzotrizole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) are utilized to facilitate the reaction.
  3. Solvents: The reaction typically occurs in N,N-Dimethylformamide (DMF) under controlled conditions.
  4. Procedure: The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .

This method allows for the efficient formation of the amine bond between the indazole and pyridine moieties, yielding high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(1H-Indazol-3-yl)pyridin-4-amine features a pyridine ring attached to an indazole moiety. The key structural components include:

  • Molecular Formula: C12H9N3C_{12}H_9N_3
  • Molecular Weight: Average weight is approximately 195.22 g/mol.
  • Structural Representation:
    • IUPAC Name: 3-(pyridin-4-yl)-1H-indazole
    • SMILES Notation: N1N=C(C2=C1C=CC=C2)C1=CC=NC=C1
    • InChI Key: MSRXUUDVRNWSTN-UHFFFAOYSA-N

The structure reveals a complex arrangement conducive to interactions with biological targets, particularly in enzyme inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

3-(1H-Indazol-3-yl)pyridin-4-amine participates in several chemical reactions typical for indazole derivatives:

  1. Substitution Reactions: The presence of amino groups allows for electrophilic substitution on the aromatic rings.
  2. Coupling Reactions: It can undergo coupling with various electrophiles to form more complex structures, enhancing its pharmacological profiles.
  3. Deprotonation Reactions: Under basic conditions, the amino group can be deprotonated, facilitating further reactions or modifications.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Mechanism of Action

Process and Data

The mechanism of action for 3-(1H-Indazol-3-yl)pyridin-4-amine primarily involves its role as a kinase inhibitor. It interacts with specific kinase enzymes, disrupting their activity:

  1. Binding Affinity: The indazole structure provides a scaffold that binds effectively to the hinge region of kinases.
  2. Inhibition Mechanism: By binding to these enzymes, it prevents phosphorylation processes critical for cell signaling pathways involved in cancer progression.

Research indicates that modifications to its structure can enhance its potency and selectivity against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(1H-Indazol-3-yl)pyridin-4-amine include:

Chemical properties include:

  • Solubility: Generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

These properties are crucial for determining its suitability in pharmaceutical formulations .

Applications

Scientific Uses

3-(1H-Indazol-3-yl)pyridin-4-amine has several notable applications in scientific research:

  1. Anticancer Research: Its potential as a kinase inhibitor makes it a candidate for developing new anticancer therapies.
  2. Drug Development: Used as a scaffold for synthesizing novel compounds with improved biological activity against various diseases.
  3. Biochemical Studies: Employed in studies investigating signal transduction pathways related to cancer progression.

The ongoing research into this compound underscores its significance in medicinal chemistry and pharmacology .

Introduction: Significance of Indazole-Pyridine Hybrids in Medicinal Chemistry

Structural Motifs in Kinase-Targeted Therapeutics

The 3-(1H-Indazol-3-yl)pyridin-4-amine scaffold incorporates three pharmacophoric elements essential for kinase inhibition:

  • Hinge-Binding Domain: The indazole nitrogen (N2) serves as a hydrogen bond acceptor, mimicking adenine's interaction with kinase hinge regions. This is exemplified in compounds like selpercatinib (pyrazolo[1,5-a]pyridine core) and AKE-72, where indazole forms critical hydrogen bonds with backbone amides in the hinge, as observed in CDK8 and BCR-ABL complexes [1] [8].
  • Hydrophobic Occupancy: The fused bicyclic system projects substituents into hydrophobic regions adjacent to the ATP pocket. For instance, 3-trifluoromethylphenyl groups enhance affinity by engaging with hydrophobic subpockets in BCR-ABL, as demonstrated in AKE-72's sub-nanomolar activity [8].
  • Solvent-Exposed Vector: The 4-aminopyridine moiety offers a vector for solubilizing groups or secondary pharmacophores that interact with solvent-exposed regions, improving selectivity and pharmacokinetics. Modifications here, such as piperidinyl insertions, mitigate metabolic instability while maintaining potency against resistant mutants [5].

Table 1: Key Hinge-Binding Motifs in Kinase Inhibitors [1] [4] [6]

Core StructureTarget KinaseRepresentative DrugInteraction Residues
Pyrazolo[1,5-a]pyridineRETSelpercatinibMet918 backbone NH
1H-Pyrazolo[3,4-b]pyridineCDK8MSC2530818Ala100 backbone NH, Lys52
3-(1H-Indazol-3-yl)pyridin-4-amineVEGFR-2W24 (analog)Glu883, Asp1044 (predicted)
4-AzaindazoleRORγtMRL-248Allosteric pocket residues

Synthetic pathways to this scaffold typically involve:

  • Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) to append hydrophobic groups at indazole-C6 [8] [9].
  • Buchwald-Hartwig amination for installing solubilizing amines on pyridine [4].
  • Acid/amine coupling to link the core to tail groups like 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl, crucial for overcoming resistance mutations [8].

Role of Indazole-3-yl Pyridinamines in Molecular Recognition

The molecular recognition of this hybrid scaffold hinges on three synergistic mechanisms:

  • Bidirectional Hinge Engagement: The indazole ring's N1-H acts as a hydrogen bond donor, while N2 serves as an acceptor, enabling bidentate interactions with kinase hinge residues. For example, in BCR-ABLT315I, AKE-72's indazole forms hydrogen bonds with Met318 backbone carbonyl and NH, anchoring the inhibitor despite the gatekeeper mutation [8]. Concurrently, the 4-aminopyridine nitrogen hydrogen-bonds with catalytic lysine (e.g., Lys271 in BCR-ABL), stabilizing the inactive DFG-out conformation.

  • Resistance Mitigation via Allostery: Unlike ATP-competitive inhibitors, derivatives like MRL-871 bind an allosteric pocket in RORγt, inducing conformational shifts that disrupt cofactor recruitment. This mechanism sidesteps mutations in the orthosteric site [5]. In BCR-ABL, the protonatable piperazinyl tail of AKE-72 forms salt bridges with Ile360, countering steric hindrance from T315I mutation [8].

  • Hydrophobic Enclosure Optimization: Substituents at indazole-C6 occupy selectivity-determining hydrophobic pockets. Molecular modeling of VEGFR-2 inhibitor W24 shows its 3-trifluoromethylphenyl group nestles into a cleft formed by Leu838, Val899, and Leu1016, explaining its low-nanomolar IC50 [4]. Similarly, fluorine incorporation at pyridine-C2 enhances cell permeability and engages in halogen bonding with backbone carbonyls, as seen in RORγt inhibitor optimizations [5].

Table 2: Molecular Interactions of Key Derivatives [4] [5] [8]

CompoundTargetKey InteractionsAffinity (IC₅₀/Kd)
AKE-72BCR-ABLT315IH-bond: Met318 hinge; Salt bridge: Ile360; Hydrophobic: Leu298, Val2999 nM
MRL-871RORγtAllosteric H-bond: Arg364, Tyr502; Hydrophobic: Trp3172 nM (TR-FRET)
W24PI3Kα/mTORH-bond: Val851 hinge; Hydrophobic: Trp780, Ile848; Ionic: Asp933 (phosphorylation site)0.12 µM (cellular)

Clinical Precedents of Analogous Hybrid Scaffolds in Oncology

Indazole-pyridine hybrids have propelled multiple candidates into clinical development:

  • BCR-ABL Inhibitors: Olverembatinib (GQD-1351), featuring a 3-(imidazo[1,2-b]pyridazin-3-yl)pyridin-4-amine core, received approval in China for T315I-mutated CML. Its efficacy stems from optimized hinge binding and a flexible linker that accommodates the gatekeeper mutation, achieving Phase II response rates of 82% [1] [10]. Similarly, AKE-72—a direct 3-(1H-indazol-3-yl)pyridin-4-amine derivative—suppresses BCR-ABLT315I at 9 nM and inhibits Ba/F3 cell proliferation at <100 nM, positioning it for preclinical development [8].

  • Multi-Kinase Platforms: Sorafenib analogs incorporating indazole-aminopyridine motifs (e.g., compound W24) block VEGFR-2-mediated PI3K/AKT/mTOR signaling. In gastric cancer models, W24 induced G1 cell cycle arrest and apoptosis at 154 nM (TGI), outperforming sorafenib in bioavailability and tumor penetration [4].

  • Allosteric Modulators: The 4-aza-indazole derivative MRL-248 inhibits RORγt via an allosteric mechanism, showing >100-fold selectivity over related nuclear receptors. Though not advanced clinically, it validated the scaffold's utility in targeting non-kinase enzymes [5].

Table 3: Clinical and Preclinical Candidates with Indazole-Pyridine Cores [1] [4] [8]

CompoundCore StructurePrimary Target(s)Development StatusKey Indication
OlverembatinibImidazo[1,2-b]pyridazin-3-yl-pyridineBCR-ABLT315IApproved (China)T315I+ CML/ALL
SelpercatinibPyrazolo[1,5-a]pyridineRETFDA ApprovedNSCLC, thyroid cancer
AKE-723-(1H-Indazol-3-yl)pyridin-4-amineBCR-ABLWT/T315IPreclinicalImatinib-resistant CML
W243-Amino-1H-indazole variantPI3K/AKT/mTORPreclinicalGastric cancer

These examples underscore the scaffold's translational versatility, enabling progression from biochemical potency to in vivo efficacy. The consistent theme across candidates is the strategic manipulation of the indazole-pyridine core to balance target affinity, selectivity, and drug-like properties—a blueprint applicable to 3-(1H-Indazol-3-yl)pyridin-4-amine derivatives [1] [8] [10].

Concluding Remarks

The 3-(1H-Indazol-3-yl)pyridin-4-amine scaffold exemplifies rational drug design through its modular structure and capacity for target-specific optimization. Its proven role in engaging diverse kinase targets—from oncogenic fusion proteins like BCR-ABL to angiogenesis drivers like VEGFR-2—highlights its centrality in modern oncology drug discovery. Future directions include exploiting its allosteric potential and further engineering to overcome evolving resistance mechanisms.

Properties

CAS Number

137837-05-9

Product Name

3-(1H-Indazol-3-yl)pyridin-4-amine

IUPAC Name

3-(1H-indazol-3-yl)pyridin-4-amine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-10-5-6-14-7-9(10)12-8-3-1-2-4-11(8)15-16-12/h1-7H,(H2,13,14)(H,15,16)

InChI Key

JYMZOGPPXKPHNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=C(C=CN=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.